molecular formula C10H14 B3044114 N-Butylbenzene-2,3,4,5,6-D5 CAS No. 20329-91-3

N-Butylbenzene-2,3,4,5,6-D5

Cat. No. B3044114
CAS RN: 20329-91-3
M. Wt: 139.25 g/mol
InChI Key: OCKPCBLVNKHBMX-SPUMIAEJSA-N
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Description

N-Butylbenzene-2,3,4,5,6-D5 is a variant of n-butylbenzene, which consists of a phenyl group attached to the 1 position of a butyl group . It is used in the synthesis of alkylated pentacene and ladder-type oligo(p-phenylene)s to improve solubility in common organic solvents .


Synthesis Analysis

The synthesis of n-butylbenzene involves the reaction of chlorobenzene and butylmagnesium bromide, which was one of the first demonstrations of the Kumada coupling using nickel diphosphine catalysts .


Molecular Structure Analysis

The molecular formula of N-Butylbenzene-2,3,4,5,6-D5 is C10H9D5 . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

The pyrolysis of n-butylbenzene, which widely exists in transportation fuels and their surrogate mixtures, has been investigated . Both reactive and stable pyrolysis products were comprehensively detected with synchrotron vacuum ultraviolet photoionization mass spectrometry .


Physical And Chemical Properties Analysis

N-Butylbenzene-2,3,4,5,6-D5 is a colorless liquid . Its molecular weight is around 139.25 g/mol .

Scientific Research Applications

Oxidation and Autoignition

N-butylbenzene, a diesel fuel component, undergoes oxidation and autoignition under specific conditions. Studies using rapid compression machines and shock tubes have shown its low-temperature reactivity, especially in lean mixtures, and detailed chemical kinetic models have been developed to understand its behavior in combustion environments (Husson et al., 2012).

Conformational Studies

Research on the conformational isomers of n-butylbenzene using spectroscopy has revealed how molecular conformations affect ionization dynamics, providing insights into the chemical behavior of hydrocarbons (Tong et al., 2008).

Geometrical Optimization

Computational and experimental studies have explored the conformational landscape of n-butylbenzene, optimizing geometries to understand its physical and chemical properties in detail (Halbert et al., 2011).

Ignition Behavior

Extended research on n-butylbenzene/air mixtures has provided a comprehensive understanding of its ignition behavior under various conditions, contributing to the development of more efficient combustion models (Nakamura et al., 2014).

Oxidation in Reactors

The oxidation of n-butylbenzene has been studied in jet-stirred reactors, offering new experimental data across a range of temperatures and conditions. This research aids in refining chemical kinetic models for better predictive capabilities in combustion processes (Diévart & Dagaut, 2011).

Microwave Spectroscopy

Microwave spectroscopy has been used to study the rotational spectra of n-butylbenzene, providing valuable information on its stable conformations and contributing to the understanding of molecular structures and interactions (Maté et al., 2000).

High-Pressure Pyrolysis

High-pressure studies of n-butylbenzene pyrolysis have shed light on its thermal cracking behavior, offering insights into the formation of various chemical families under extreme conditions, which is relevant for understanding fossil fuel processing and utilization (Leguizamon Guerra et al., 2018).

properties

IUPAC Name

1-butyl-2,3,4,5,6-pentadeuteriobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14/c1-2-3-7-10-8-5-4-6-9-10/h4-6,8-9H,2-3,7H2,1H3/i4D,5D,6D,8D,9D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKPCBLVNKHBMX-SPUMIAEJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCCC)[2H])[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Butylbenzene-2,3,4,5,6-D5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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